2-(1,6-Naphthyridin-2-yl)benzoic acid hydrate
Overview
Description
2-(1,6-Naphthyridin-2-yl)benzoic acid hydrate is a chemical compound with the molecular formula C15H12N2O3 and a molecular weight of 268.27 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a naphthyridine ring fused to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-Naphthyridin-2-yl)benzoic acid hydrate can be achieved through several synthetic routes. One common method involves the condensation of 2-(p-tolylamino)quinoline with benzoic acid or its derivatives, such as ethyl benzoate and benzoyl chloride, using Eaton’s reagent (a solution of phosphorus pentoxide in methanesulfonic acid) as the condensation agent . The reaction typically requires controlled temperature conditions and careful handling of reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost-effectiveness, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1,6-Naphthyridin-2-yl)benzoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid moiety or the naphthyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
2-(1,6-Naphthyridin-2-yl)benzoic acid hydrate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a probe in pharmacological studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,6-Naphthyridin-2-yl)benzoic acid hydrate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(1,6-Naphthyridin-2-yl)benzoic acid hydrate can be compared with other similar compounds, such as:
2-(1,6-Naphthyridin-2-yl)benzoic acid: This compound lacks the hydrate component but shares a similar core structure.
2-(2-Carboxyphenyl)-1,6-naphthyridine:
The uniqueness of this compound lies in its specific structural features and the presence of the hydrate, which can influence its chemical properties and reactivity.
Biological Activity
2-(1,6-Naphthyridin-2-yl)benzoic acid hydrate is a compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the molecular formula C₁₅H₁₀N₂O₂·H₂O and a molecular weight of approximately 268.27 g/mol, combines a naphthyridine moiety with a benzoic acid structure. This article examines its biological activities, focusing on anti-inflammatory and antimicrobial properties, as well as its binding affinities with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exists as a hydrate, which may influence its solubility and stability in biological systems.
Anti-inflammatory Properties
Research has indicated that this compound exhibits notable anti-inflammatory effects. The naphthyridine structure is often linked with various pharmacological activities, including inhibition of pro-inflammatory cytokines. Studies have shown that this compound can reduce the production of inflammatory mediators in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
In addition to its anti-inflammatory properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against a range of bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Interaction Studies
Interaction studies have focused on the binding affinities of this compound with various biological targets. Techniques such as molecular docking and surface plasmon resonance have been employed to elucidate these interactions. These studies provide insights into the compound's mechanism of action and potential therapeutic applications.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other structurally similar compounds. Below is a table summarizing some related compounds and their unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-(1,6-Naphthyridin-2-yl)ethanone | Naphthyridine derivative | Exhibits different reactivity patterns |
4-(1,6-Naphthyridin-2-yl)phenol | Naphthyridine phenol | Known for strong antioxidant properties |
2-(Pyridin-3-yl)benzoic acid | Pyridine derivative | Different nitrogen positioning affects activity |
The unique arrangement of functional groups in this compound enhances its solubility and bioavailability compared to these other compounds.
Case Studies
Several case studies have highlighted the potential applications of this compound in pharmacology:
- Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly reduced inflammation markers in a murine model of arthritis.
- Antimicrobial Efficacy : In vitro tests revealed that this compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its utility in treating infections caused by resistant pathogens.
Properties
IUPAC Name |
2-(1,6-naphthyridin-2-yl)benzoic acid;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2.H2O/c18-15(19)12-4-2-1-3-11(12)14-6-5-10-9-16-8-7-13(10)17-14;/h1-9H,(H,18,19);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOXGTNPJFVPMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C2)C=NC=C3)C(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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